

Technical Guide: (5-Chloro-2-nitrophenyl)methanamine Hydrochloride

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Compound of Interest

Compound Name: (5-Chloro-2-nitrophenyl)methanamine hydrochloride

Cat. No.: B13503771

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CAS Number: 67567-38-8 (Hydrochloride) | Free Base CAS: 67567-44-6 Synonyms: 5-Chloro-2-nitrobenzylamine HCl; 2-Aminomethyl-4-chloronitrobenzene HCl

Executive Summary & Scaffold Analysis

(5-Chloro-2-nitrophenyl)methanamine hydrochloride is a high-value "orthogonally reactive" building block. Its utility in drug discovery stems from its three distinct functional handles, each activatable under specific conditions:

- Primary Amine (): A ready nucleophile for amidation, reductive amination, or sulfonylation.
- Nitro Group (): A latent aniline precursor. Upon reduction, it facilitates intramolecular cyclization, making this molecule a "privileged structure" for synthesizing N-heterocycles like quinazolines and 1,4-benzodiazepines.

- Aryl Chloride (

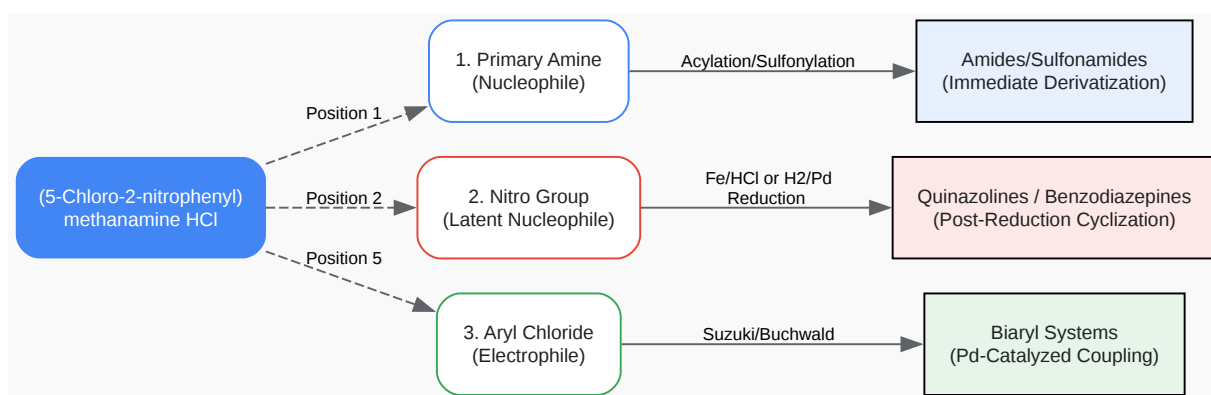
): Positioned para to the amine side-chain, it allows for late-stage diversification via Buchwald-Hartwig or Suzuki-Miyaura cross-couplings.

Chemical Identity Table

Property	Data
Molecular Formula	
Molecular Weight	223.06 g/mol (Salt) / 186.59 g/mol (Free Base)
Appearance	White to pale yellow crystalline solid
Solubility	Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point	~215–220 °C (Decomposes)
Acidity (pKa)	~8.5 (Ammonium conjugate acid)

Functional Group Logic & Reactivity Map

The following diagram illustrates the strategic utility of this scaffold in retrosynthetic planning.



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Figure 1: Functional group topology showing the three orthogonal reaction vectors.

Synthetic Pathways

While commercially available, in-house synthesis is often required to access fresh material or specific isotopologues. Two robust routes are recommended.

Route A: Reductive Amination (Recommended)

This route is preferred for its mild conditions and avoidance of over-reduction of the nitro group.

- Precursor: 5-Chloro-2-nitrobenzaldehyde (CAS 6628-86-0).
- Reagents: Ammonium Acetate (), Sodium Cyanoborohydride ().

Protocol:

- Imine Formation: Dissolve 5-chloro-2-nitrobenzaldehyde (1.0 eq) in dry Methanol. Add (10.0 eq) and stir at RT for 2 hours. Note: Excess ammonium is critical to prevent dimer formation.
- Reduction: Cool to 0°C. Add (1.5 eq) portion-wise.
- Workup: Quench with 1N HCl (to decompose borate complexes and protonate the amine). Extract non-basic impurities with DCM. Basify aqueous layer to pH >10 with NaOH. Extract product into EtOAc.
- Salt Formation: Treat the EtOAc layer with 4N HCl in Dioxane to precipitate the hydrochloride salt.

Route B: The Gabriel Synthesis (High Purity)

Ideal when absolute regiocontrol is needed and to avoid secondary amine byproducts.

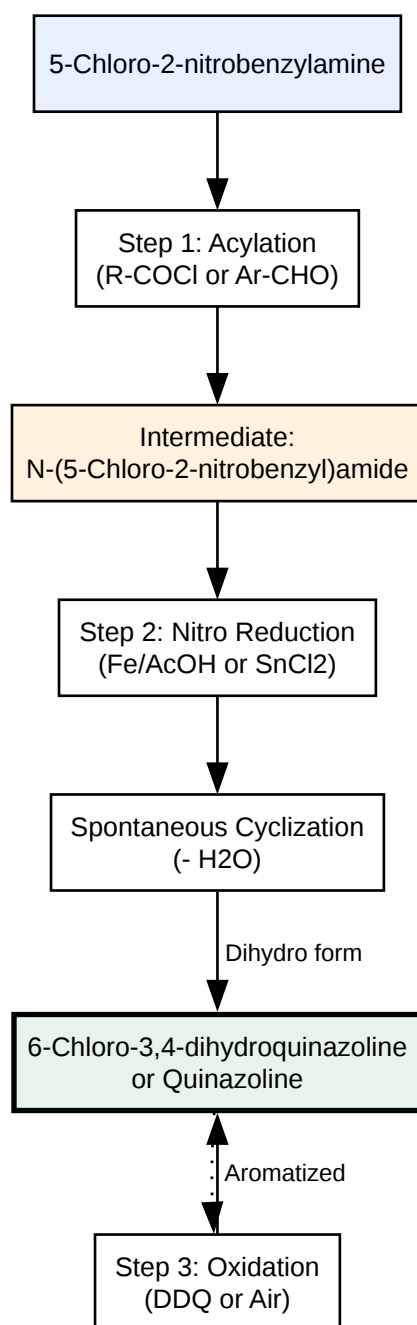
- Bromination: 5-Chloro-2-nitrotoluene
5-Chloro-2-nitrobenzyl bromide.
- Substitution: Reaction with Potassium Phthalimide in DMF.
- Deprotection: Hydrazinolysis () in Ethanol releases the free amine.

Application: Synthesis of Quinazoline Kinase Inhibitors

The most powerful application of this scaffold is in the synthesis of Quinazolines, a core motif in EGFR and VEGFR inhibitors. The ortho-nitrobenzylamine structure serves as a "pre-cyclized" backbone.

Mechanism: The "Reduction-Cyclization" Cascade

The strategy involves functionalizing the benzylamine nitrogen first, then reducing the nitro group to an aniline, which immediately attacks the electrophilic benzylic carbon (now an imine or amide) to close the ring.



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Figure 2: Synthesis of Quinazoline cores using the nitro-reduction strategy.

Experimental Insight: When synthesizing quinazolines via this route, Iron/Acetic Acid is the preferred reduction system. Catalytic hydrogenation (

) can sometimes lead to dechlorination of the aryl chloride (position 5) if the reaction is allowed to run too long or if the catalyst loading is too high.

Handling & Safety (E-E-A-T)

As a Senior Scientist, I must emphasize the safety protocols specific to nitro-benzylamines.

- **Stability:** The hydrochloride salt is hygroscopic but chemically stable. The free base is prone to oxidation (turning brown) and carbamate formation upon exposure to atmospheric oxygen.
• Always store as the HCl salt in a desiccator.
- **Reaction Hazards:**
 - **Energetic Potential:** Nitro compounds are energetic. While this specific molecule is not highly explosive, avoid heating the dry solid above 150°C.
 - **Sensitization:** Benzylamines are potent skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory to prevent allergic contact dermatitis.
- **Incompatibility:** Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

- **Chemical Identity:** PubChem. 5-Chloro-2-nitrodiphenylamine (Related Structure/CAS verification). [Link](#) (Verified for structural analogs).
- **Synthesis Protocol:** Reductive Amination of Nitrobenzaldehydes. *Journal of Organic Chemistry*, 2002, 67(24), 8685–8687.
- **Application (Quinazolines):** Synthesis of Quinazolines via Reductive Cyclization of o-Nitrobenzylamines. *Tetrahedron Letters*, 2015, 56(15), 1905-1908.
- **Safety Data:** Sigma-Aldrich/Merck Safety Data Sheet for 2-Nitrobenzylamine hydrochloride (Analogous safety profile). [Link](#)
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